molecular formula C9H13BO2 B149156 4-Propylphenylboronic acid CAS No. 134150-01-9

4-Propylphenylboronic acid

Cat. No. B149156
M. Wt: 164.01 g/mol
InChI Key: WLCGYIWOKVWFLB-UHFFFAOYSA-N
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Patent
US05866568

Procedure details

n-Butyl lithium (34 ml of a 1.6M solution in hexanes) was added dropwise to a stirred solution of 1-bromo-4-propylbenzene (9.96 g) in dry THF (30 ml) at -70° C. under argon. The reaction was stirred for 1 hour at -70° C. before addition of triisopropyl borate (12.7 ml) and then stirred for a further 90 minutes at -70° C. before addition of saturated aqueous ammonium chloride solution (30 ml). The reaction was stirred at -70° C. for a further 10 minutes, water (100 ml) was added and the reaction was allowed to warm to ambient temperature. The reaction mixture was extracted with diethyl ether (3×50 ml), the combined organic layers were dried (MgSO4) and then the solvent was removed by evaporation. Trituration of the resultant clear oil with isohexane gave 4-propylphenylboronic acid as a white solid, 6.7 g, mass spectrum (negative electrospray (-ve ESP)): 163 (M-H)-.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.96 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
12.7 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:12]=[CH:11][C:10]([CH2:13][CH2:14][CH3:15])=[CH:9][CH:8]=1.[B:16](OC(C)C)([O:21]C(C)C)[O:17]C(C)C.[Cl-].[NH4+]>C1COCC1.O>[CH3:7][CH2:8][CH2:9][CH:10]([CH3:13])[CH3:11].[CH2:13]([C:10]1[CH:11]=[CH:12][C:7]([B:16]([OH:21])[OH:17])=[CH:8][CH:9]=1)[CH2:14][CH3:15] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
9.96 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CCC
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
12.7 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at -70° C. for a further 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with diethyl ether (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CCCC(C)C
Name
Type
product
Smiles
C(CC)C1=CC=C(C=C1)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.